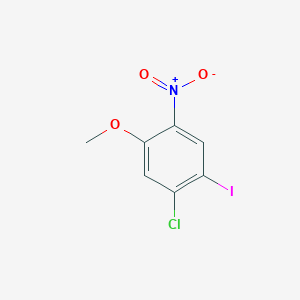

1-Chloro-2-iodo-5-methoxy-4-nitrobenzene

説明

BenchChem offers high-quality 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-chloro-2-iodo-5-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBRDROGJDZGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene: A Technical Guide for Advanced Research

This in-depth technical guide provides a comprehensive overview of a proposed synthetic route for 1-chloro-2-iodo-5-methoxy-4-nitrobenzene, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and a robust experimental protocol.

Introduction and Strategic Analysis

1-Chloro-2-iodo-5-methoxy-4-nitrobenzene is a highly functionalized benzene derivative. The presence of five substituents—a chloro, an iodo, a methoxy, and a nitro group—offers a versatile scaffold for further chemical modifications. The unique electronic and steric environment created by these groups makes this compound an intriguing target for the synthesis of novel bioactive molecules and advanced materials.

A logical retrosynthetic analysis suggests that the target molecule can be synthesized from a more readily available precursor, 2-chloro-4-nitroanisole. This approach involves the regioselective iodination of the aromatic ring, a key transformation that is governed by the directing effects of the existing substituents.

Proposed Synthetic Pathway

The proposed synthesis of 1-chloro-2-iodo-5-methoxy-4-nitrobenzene commences with the commercially available 2-chloro-4-nitroanisole. The pivotal step is the electrophilic aromatic substitution, specifically iodination, to introduce the iodine atom at the C2 position.

Caption: Proposed synthetic route for 1-chloro-2-iodo-5-methoxy-4-nitrobenzene.

The directing effects of the substituents on the 2-chloro-4-nitroanisole ring are crucial for the success of this transformation. The methoxy group (-OCH3) is a powerful ortho, para-directing and activating group. The chloro (-Cl) group is a deactivating but ortho, para-directing group. The nitro group (-NO2) is a strong deactivating and meta-directing group.

Considering the positions of the existing groups:

-

The methoxy group at C5 directs towards C4 (para, blocked by nitro) and C6 (ortho).

-

The chloro group at C1 directs towards C2 (ortho) and C4 (para, blocked by nitro).

-

The nitro group at C4 directs towards C2 and C6 (meta).

The confluence of these directing effects strongly favors the introduction of the electrophile (iodine) at the C2 position, which is ortho to the chloro group and meta to the nitro group, and also activated by the methoxy group through resonance.

Detailed Experimental Protocol

This protocol outlines a plausible method for the synthesis of 1-chloro-2-iodo-5-methoxy-4-nitrobenzene.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity |

| 2-Chloro-4-nitroanisole | C7H6ClNO3 | 187.58 | 10.0 g |

| Iodine (I2) | I2 | 253.81 | 15.0 g |

| Iodic Acid (HIO3) | HIO3 | 175.91 | 5.0 g |

| Glacial Acetic Acid | CH3COOH | 60.05 | 100 mL |

| Sulfuric Acid (conc.) | H2SO4 | 98.08 | 5 mL |

| Sodium Thiosulfate | Na2S2O3 | 158.11 | As needed |

| Sodium Bicarbonate | NaHCO3 | 84.01 | As needed |

| Dichloromethane | CH2Cl2 | 84.93 | 200 mL |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-chloro-4-nitroanisole (10.0 g).

-

Dissolution: Add glacial acetic acid (100 mL) to the flask and stir until the starting material is completely dissolved.

-

Addition of Iodinating Agents: To the stirred solution, add iodine (15.0 g) and iodic acid (5.0 g).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (5 mL) dropwise via the dropping funnel. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 500 mL of ice-cold water.

-

Quenching: Decolorize the solution by adding a saturated aqueous solution of sodium thiosulfate dropwise until the brown color of iodine disappears.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-chloro-2-iodo-5-methoxy-4-nitrobenzene.

Mechanistic Insights

The iodination of 2-chloro-4-nitroanisole is an electrophilic aromatic substitution reaction. The combination of iodine and an oxidizing agent like iodic acid in the presence of a strong acid catalyst generates a potent electrophilic iodine species, likely the iodonium ion (I+).

Physicochemical properties of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene

An In-Depth Technical Guide to 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide on the physicochemical properties, synthesis, and reactivity of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this highly functionalized aromatic compound. The unique substitution pattern of this molecule—featuring a chloro, iodo, methoxy, and nitro group—makes it a versatile, albeit complex, building block for advanced organic synthesis.

Molecular Structure and Physicochemical Profile

1-Chloro-2-iodo-5-methoxy-4-nitrobenzene is a polysubstituted aromatic compound. The interplay of its electron-donating (methoxy) and electron-withdrawing (nitro, chloro, iodo) groups creates a unique electronic and steric environment, dictating its physical properties and chemical reactivity.

Core Identifiers:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene | - |

| CAS Number | 1508278-48-5 | |

| Molecular Formula | C₇H₅ClINO₃ | - |

| Molecular Weight | 313.48 g/mol | |

dot

Caption: Proposed synthetic workflow for 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene.

Step-by-Step Experimental Protocol:

PART A: Nitration of 2-Chloro-5-methoxyaniline

-

Rationale: The amino group is a strong activating group, but its reaction with nitric acid can be violent and lead to oxidation. Therefore, the reaction is performed at low temperature in a strong acid (sulfuric acid) which protonates the amine, deactivating it slightly and controlling the reaction. The methoxy group and the protonated amino group will direct the incoming nitro group.

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 100 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 0.1 mol of 2-chloro-5-methoxyaniline to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10°C.

-

Nitration: Prepare the nitrating mixture by slowly adding 0.11 mol of concentrated nitric acid to 50 mL of concentrated sulfuric acid, pre-cooled to 0°C. Add this mixture dropwise to the aniline solution over 1-2 hours, maintaining the reaction temperature between 0-5°C.

-

Reaction Quench: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. Pour the reaction mixture slowly onto 500 g of crushed ice with stirring.

-

Isolation: The nitro-substituted product, 2-chloro-5-methoxy-4-nitroaniline, will precipitate. Isolate the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 2-chloro-5-methoxy-4-nitroaniline.

PART B: Diazotization and Iodination (Sandmeyer Reaction)

-

Rationale: Primary aromatic amines can be converted to diazonium salts, which are excellent leaving groups (N₂ gas) and can be displaced by a variety of nucleophiles. The reaction must be kept cold as diazonium salts are unstable at higher temperatures. [1]The introduction of iodide via potassium iodide is a classic and effective method.

-

Diazonium Salt Formation: Suspend 0.1 mol of the purified 2-chloro-5-methoxy-4-nitroaniline from Part A in a mixture of 50 mL of water and 30 mL of concentrated hydrochloric acid. Cool the suspension to 0-5°C in an ice-salt bath.

-

Nitrite Addition: Dissolve 0.11 mol of sodium nitrite in 40 mL of water and add this solution dropwise to the amine suspension. Keep the tip of the dropping funnel below the surface of the liquid. Maintain the temperature strictly between 0-5°C. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).

-

Iodination: In a separate beaker, dissolve 0.15 mol of potassium iodide (KI) in 50 mL of water. Slowly and carefully add the cold diazonium salt solution to the KI solution with stirring. A vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the initial effervescence subsides, gently warm the mixture on a steam bath (to ~60°C) for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Work-up: Cool the reaction mixture to room temperature. If a solid has precipitated, collect it by vacuum filtration. If an oil is present, extract the mixture with dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic extracts with saturated sodium thiosulfate solution (to remove excess iodine), followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Spectroscopic and Analytical Characterization

To confirm the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed.

Expected Spectral Data:

-

¹H NMR (400 MHz, CDCl₃):

-

Two singlets are expected in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two non-equivalent aromatic protons.

-

One singlet in the upfield region (δ 3.8-4.2 ppm) corresponding to the three protons of the methoxy group (-OCH₃).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Seven distinct signals are expected: six for the aromatic carbons (with varied chemical shifts due to the different substituents) and one for the methoxy carbon (δ 55-65 ppm). The carbon bearing the iodo group will be significantly shielded, appearing at a lower chemical shift than expected.

-

-

FT-IR (ATR):

-

~1520 cm⁻¹ and ~1340 cm⁻¹ (asymmetric and symmetric N-O stretching of the nitro group).

-

~1250 cm⁻¹ (C-O stretching of the aryl ether).

-

~1100-1000 cm⁻¹ (C-Cl stretching).

-

~600-500 cm⁻¹ (C-I stretching).

-

~3100-3000 cm⁻¹ (Aromatic C-H stretching).

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 313, with a characteristic M+2 peak at m/z = 315 (approximately 1/3 the intensity) due to the ³⁷Cl isotope.

-

Key Fragments: Expect loss of -NO₂ (m/z = 267), -OCH₃ (m/z = 282), and potentially cleavage of the C-I bond.

-

Chemical Reactivity and Synthetic Potential

The multiple functional groups of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene make it a valuable platform for further chemical transformations.

dot

Caption: Key reaction pathways for synthetic diversification.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine using standard conditions (e.g., SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation). [2]This transformation opens up a vast array of subsequent reactions, including diazotization, amide formation, and reductive amination.

-

Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C2 position via Suzuki, Sonogashira, or Heck couplings, leaving the C-Cl bond intact for subsequent modification.

-

Nucleophilic Aromatic Substitution (SₙAr): The potent electron-withdrawing nitro group strongly activates the ring for SₙAr, particularly at the positions ortho and para to it. [3]The chlorine atom at the C1 position is ortho to the nitro group and can be displaced by strong nucleophiles (e.g., alkoxides, amines) under thermal conditions.

Safety and Handling

Disclaimer: This compound should be handled only by trained professionals in a well-ventilated chemical fume hood. A substance-specific risk assessment should be performed before use.

-

General Hazards: As a halogenated nitroaromatic compound, 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene should be treated as hazardous. Analogous compounds are known to cause skin and eye irritation. [4][5][6]Many nitroaromatic compounds are toxic if swallowed or inhaled and may cause damage to organs through prolonged exposure. [7][8]* Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or a face shield. [5] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs. [4] * Respiratory Protection: Use in a certified fume hood. If dusts are generated, a respirator may be necessary.

-

-

Handling:

-

First Aid Measures:

-

If Inhaled: Remove to fresh air. Seek medical attention if you feel unwell. [4] * In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Seek medical advice if irritation occurs. [4] * In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. [4] * If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [8]

-

References

- 1-chloro-2-iodo-5-methoxy-4-nitrobenzene - Sigma-Aldrich. (Source: Sigma-Aldrich) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc0M2gOGg6Kxex4bl0LV-M3QX9P3V_DRPcRfOmuO0QwWsrTZD17-jycACQPGBdQaV-fVXEFderAZPjfeGMMvSQh96QG1QIeWu2SKXcHklkh-tHkp_3Z6VNTpjz9GyXAvwv5zyETJMs3Ty1J5UCzvlHQQvtesBZd7uQrOPfUYH2O5jysw2tRTVLWiSh3jye0d5IRMt6qk2FhOJG]

- SAFETY DATA SHEET - TCI Chemicals. (Source: TCI Chemicals) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXyJuyvHBswYmutXspbS9HFL3XZt3iY5NhAr14oRTrcuKtixaIXcfJml1-EO2TFM44rnbZj5s2JyzHeN7fGbvHG3V8cHmcpW5D3WQb54dzxZtuMPMSnwW60G-h5FZLaEab5CkPfq73y-u4rtzf125r]

- SAFETY DATA SHEET - Sigma-Aldrich. (Source: Sigma-Aldrich) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGikQ8cESgB7hG6zVOqSZOBXoanAqLjDsTgfb4sAkwYI6MM1f_oiHTs5308wsB1bgPfrRcVGifs8r5BSZOG033EkmBO1BjJVj3bVLIbWHOiSZ91XOr3zlIzbulZAX275uXKbldinSsaHks=]

- 1-Chloro-4-methoxy-2-nitrobenzene SDS, 10298-80-3 Safety Data Sheets - ECHEMI. (Source: ECHEMI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGslqmKMo_YDOZADUvJp-IPGLAlO1UggVUwT2f9HyDdEaYC4GabyPHLHmVUtrnsE1_HlXVa2--hhvsxIEgblkMxT87RrHeeNkBZ4aK00zkLpuIHzJn5m1t-6BEW4aJtvTgoJop6F6l1Vy1DHF69zxKduV224hEleIMxaKldPmZH4g==]

- 1-Chloro-2,5-dimethoxy-4-nitrobenzene | C8H8ClNO4 | CID 81362 - PubChem. (Source: PubChem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_ZLCUhq-m0s9zamsQ5yBgCNUdndNXZajZ7jgOQJXOxNWe6x5YwC86Qr7UZAy9gqSNztMipDNEAnnH6Rri3tYLk6pWchS5HJltN1BP8LQ5N74Y3O9rVfFg3_j7MJ-U7TzvynvuyyzXzi5OdhCDXeqXmT4h1sGxz-qpp88Kv63LazLRV5WAGnISow==]

- 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (Source: Loba Chemie) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRnAc3eW4XlBD11X2d4fpkTMAu_K4IQ63ds4gJtJrzH05-asxdg6k0cicbb1enXyH22gkBd2mKMN8xvsGTeaRlPpgpWePWaMdlwSMtoRYh3cuAdoslbop-8ORRmY_qB7RWl85l7XFtgoTzSyZ0mghEvLy3HS1DUNVp8-K_lUENmldXf3ydpKgYq8S6gYLT_ZnVnqKB3QpThqn2pw==]

- 1-methoxy-2-chloro-5-nitrobenzene | Sigma-Aldrich. (Source: Sigma-Aldrich) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRFHz_GFwbhkH3TL44QPtu2FMeyeFj6YHDlsqJHYnEomAPtpQ2j1XowdnGHLv5625LB9ZLMURE61vd1-TbT4hkeNDUQVP1nko1vUWkQNkOV3a8KRVlQrqPYqxMQ1g35fy9Qi6m7zGC2CRnHrZE4_DMU7AVJKDcvz4foC4XPC9IOAU4jequSYosQnZCLRbxYBFWU0m8zTMjw9HKEiZE-mKV4DmCmBikd-0PwUbHuNj0ugM-KSRkStjucgNp9aYA2RhU7J84ji0v3B4I8nUepAsASHpb3JXwg-onBm3Hr_00phbN-Po9zZ8NDzjZw_GISA==]

- Synthesis of 1-iodo-4-nitrobenzene - Chemistry Stack Exchange. (Source: Chemistry Stack Exchange) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeLPQPK-rsTeOiUswtfSows8Vh5oI0f-pQQ1muBd9wyMICluxHNNlAbN96lmO-aYZTe0QPzaYEbG-tR4MPYjcBtEGtnQQSCNU9WTN9MghINoOcBnr6OkesZXvx8-XLztpzX1H3s5YVgiziBxobXTAhW-EDUk9K4qtjQtY64SG1NVCD8cCUKz96llxzpVCWOs=]

- 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene - Benchchem. (Source: Benchchem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNSz6fUFpadp7V6jv3s9BDPSeSehSOBXzwYD6yeXh3h6Fv2g-Hhpb4wwbN-uKweVKSShBo0EIkbFgGppb04saKNMtummudLcxUfMjtVUBpPhjholWay7zL9lYR-g7XZz0An-qf]

- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. (Source: MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi9g0rF1O9lQYmxXB1UcRpl7Q0wqQm55F85oTXUVAEYuBBGmUN2_ls6Fde7Y7EgrwzBCLmf2Znhm03d-4JcQXzn_DQ-VlUFm2j2CDKUo8CRNkOuccbjY7FyDbVq49jbdY=]

- 1-Chloro-2-methoxy-4-nitrobenzene SDS, 1009-36-5 Safety Data Sheets - ECHEMI. (Source: ECHEMI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-OjHhDfZWMdP_DFdjh0EkCJemoeyTIseoZvdDURk80WFCH_7Q4XBaZx4iHJVm67LJP7vf_EKMhILC34jVIL0xlHkHUFAtcodkSeX8MLURMguFjAuilpLN7Ce2lxChhz4t51XN1QaKOd5Gufa7ein2y0RCp6EeC8LmyPLTRHjI]

- Question 5 The reaction of 1-chloro-2-nitrobenzene with aqueous potassium.. - Filo. (Source: Filo) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZNkxxq4eaYb0-FjO8JYBLHtXEJgli8aXaVtD_jTJS1sIXPnHaoD1cixmrUesInBYYZHREciDVATuDciwWXm0XV4gloB8eJowuU6Z-fWofabL_MAXEQSf_Xr041LRyRfB1fcw53UUj5ZVKnP7oMI3WcWtFKxsJDaPMDdty_YvZPtVMMvzVX16kRAnwz67I9-revvZkRIppfDMinrj7F8XU0XuFOpl1wltM_dYx-7dkw_FQ19fEUOaKH05Tc6s=]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene | 101080-03-9 | Benchchem [benchchem.com]

- 3. Question 5 The reaction of 1-chloro-2-nitrobenzene with aqueous potassium.. [askfilo.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. echemi.com [echemi.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Polysubstituted nitroaromatic compounds are foundational pillars in the edifice of modern medicinal and industrial chemistry. Their unique electronic properties and versatile reactivity render them indispensable intermediates in the synthesis of a vast array of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides a detailed technical overview of a specific, highly functionalized nitroaromatic compound: 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene. As a senior application scientist, the following sections are designed to deliver not just procedural steps, but a deeper understanding of the causality behind the synthetic strategies, the rationale for characterization techniques, and the potential applications of this molecule in drug discovery and beyond.

Section 1: Core Molecular Attributes

A thorough understanding of a molecule begins with its fundamental properties. This section outlines the key identifiers and physical characteristics of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene.

| Property | Value | Source |

| CAS Number | 1508278-48-5 | [1] |

| Molecular Formula | C₇H₅ClINO₃ | N/A |

| Molecular Weight | 313.48 g/mol | [1] |

| IUPAC Name | 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene | N/A |

Section 2: Strategic Synthesis and Mechanistic Rationale

The proposed synthesis begins with a commercially available starting material and proceeds through a series of well-understood transformations. The rationale behind the sequence of these reactions is critical to achieving the desired substitution pattern.

Proposed Synthetic Workflow

Caption: Proposed synthetic route for 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene.

Step-by-Step Experimental Protocol

Step 1: Methylation of 2-Chloro-4-nitrophenol

-

Rationale: The initial step involves the protection of the hydroxyl group as a methoxy ether. This is a crucial step as the free hydroxyl group would interfere with the subsequent iodination reaction. The Williamson ether synthesis is a reliable method for this transformation.

-

Procedure:

-

To a solution of 2-chloro-4-nitrophenol (1 equivalent) in a suitable solvent such as acetone or acetonitrile, add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Stir the suspension vigorously and add methyl iodide (CH₃I, 1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product, 1-chloro-2-methoxy-4-nitrobenzene, by recrystallization or column chromatography.

-

Step 2: Iodination of 1-Chloro-2-methoxy-4-nitrobenzene

-

Rationale: The final step is the introduction of the iodine atom onto the aromatic ring. The methoxy group is an activating ortho-, para-director, while the chloro and nitro groups are deactivating. The position ortho to the methoxy group and meta to the nitro group is sterically hindered by the chloro group. Therefore, iodination is expected to occur at the position ortho to the methoxy group and ortho to the nitro group. Electrophilic iodination using iodine in the presence of an oxidizing agent or a strong acid is a common method.[6][7][8]

-

Procedure:

-

Dissolve 1-chloro-2-methoxy-4-nitrobenzene (1 equivalent) in a mixture of concentrated sulfuric acid and nitric acid at 0 °C.

-

Add iodine (I₂, 1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature for several hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, 1-chloro-2-iodo-5-methoxy-4-nitrobenzene, by column chromatography.

-

Section 3: Spectroscopic Characterization

The structural elucidation of a novel or synthesized compound relies on a combination of spectroscopic techniques. While experimental data for 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene is not publicly available, we can predict the expected spectral features based on the analysis of closely related compounds.[9][10][11]

Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Two singlets in the aromatic region, each integrating to 1H. A singlet around 3.9-4.1 ppm corresponding to the methoxy protons (3H). |

| ¹³C NMR | Approximately 7 distinct signals in the aromatic region (around 110-160 ppm) and one signal for the methoxy carbon (around 55-60 ppm). |

| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic, ~3100-3000 cm⁻¹), C=C stretching (aromatic, ~1600-1450 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹), C-O stretching (~1250 cm⁻¹), and C-Cl and C-I stretching in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 313, with a characteristic isotopic pattern for one chlorine atom (M+2 peak with ~1/3 the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of NO₂, CH₃, and halogen atoms. |

Section 4: Reactivity and Mechanistic Insights

The reactivity of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene is dominated by the interplay of its functional groups. The electron-withdrawing nitro group significantly influences the electron density of the aromatic ring, making it susceptible to certain types of reactions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group ortho and para to the halogen substituents (chloro and iodo) activates the ring towards nucleophilic aromatic substitution. This makes the molecule a valuable intermediate for introducing a variety of nucleophiles.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

The relative reactivity of the chloro and iodo substituents as leaving groups in SNAr reactions can be complex and depends on the specific nucleophile and reaction conditions. Generally, iodine is a better leaving group than chlorine in many substitution reactions.

Section 5: Applications in Drug Discovery and Development

Nitroaromatic compounds are versatile building blocks in the synthesis of pharmaceuticals. The nitro group can be readily reduced to an amino group, which is a key functional group in a multitude of biologically active molecules.[12][13][14][15][16]

Potential as a Pharmaceutical Intermediate

1-Chloro-2-iodo-5-methoxy-4-nitrobenzene, with its multiple functional groups, offers several handles for further chemical modification, making it an attractive scaffold for combinatorial chemistry and the synthesis of compound libraries for drug screening.

-

Reduction of the Nitro Group: The reduction of the nitro group to an amine would yield a highly functionalized aniline derivative. This aniline can then be a precursor for the synthesis of various heterocyclic compounds or can be further functionalized.

-

Cross-Coupling Reactions: The iodo substituent is particularly useful for participating in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse carbon-based substituents.

-

Nucleophilic Aromatic Substitution: As discussed, the chloro and iodo groups can be displaced by various nucleophiles, including amines, alcohols, and thiols, to generate a wide range of derivatives.

The combination of these reactive sites makes this molecule a potentially valuable starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation.

Section 6: Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene and its precursors. Safety data sheets (SDS) for related compounds should be consulted.[17][18][19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

References

-

The Role of Nitroaryl Compounds in Pharmaceutical Intermediates. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]

-

Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis of Polysubstituted Benzenes. Fiveable. Available from: [Link]

-

Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI. Available from: [Link]

-

Nitro Compounds, Aromatic. ResearchGate. Available from: [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available from: [Link]

-

16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Available from: [Link]

-

16.11: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Available from: [Link]

-

Safety Data Sheet: ≥98,5 %. Carl ROTH. Available from: [Link]

-

The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. Available from: [Link]

-

2-Chloro-4-methoxy-1-nitrobenzene. PubChem. Available from: [Link]

-

mediated oxidative chlorination, bromination and iodination of chromone derivatives using alkyl halides as the solvent and halogen source. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

-

Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Available from: [Link]

-

1-Methoxy-4-methyl-2-nitrobenzene. PubChem. Available from: [Link]

-

Iodination of di-and trimethoxy substituted benzene derivatives using... ResearchGate. Available from: [Link]

-

Mass spectrometric characterization of halogenated flame retardants. PubMed. Available from: [Link]

-

The spectroscopic characterization of the methoxy radical. I. Rotationally resolved à A21–X̃ E2 electronic spectra of CH3O. ResearchGate. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Iodine(iii)-mediated oxidative chlorination, bromination and iodination of chromone derivatives using alkyl halides as the solvent and halogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chloro-4-methoxy-1-nitrobenzene | C7H6ClNO3 | CID 593789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Methoxy-4-methyl-2-nitrobenzene | C8H9NO3 | CID 67058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. svedbergopen.com [svedbergopen.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. echemi.com [echemi.com]

- 19. fishersci.com [fishersci.com]

Spectroscopic data (NMR, IR, MS) for 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene

As a key intermediate in synthetic chemistry, the precise structural elucidation of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene is paramount for ensuring the integrity of subsequent research and development stages. This guide provides a comprehensive analysis of the expected spectroscopic data for this molecule, grounded in fundamental principles and data from analogous structures. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but the underlying scientific rationale for these spectroscopic signatures.

Molecular Structure and Physicochemical Properties

Understanding the arrangement of substituents on the benzene ring is the first step in predicting and interpreting its spectral data. The molecule possesses a unique substitution pattern that gives rise to distinct and predictable spectroscopic characteristics.

Table 1: Physicochemical Properties of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene

| Property | Value | Source |

| Molecular Formula | C₇H₅ClINO₃ | - |

| Molecular Weight | 313.48 g/mol | |

| CAS Number | 1508278-48-5 |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Benzene Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2.25!"]; C4 [label="C", pos="0.8,-2.25!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,1.5!"]; // Same as C1// Aromatic Protons H3 [label="H", pos="-1.5,-3.25!"]; H6 [label="H", pos="2.25,-0.75!"];

// Substituents Cl [label="Cl", pos="0,3!"]; I [label="I", pos="-2.6,0!"]; O_methoxy [label="O", pos="-1.7,3!"]; C_methoxy [label="CH₃", pos="-2.5,4!"]; N [label="N", pos="1.7,3!"]; O1_nitro [label="O", pos="2.5,4!"]; O2_nitro [label="O", pos="1.5,1.5!"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Double bonds (approximated) C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double];

// Proton Bonds C3 -- H3; C6 -- H6;

// Substituent Bonds C1 -- Cl; C2 -- I; C5 -- O_methoxy; O_methoxy -- C_methoxy; C4 -- N; N -- O1_nitro [style=double]; N -- O2_nitro;

// Node for labels label_node [label="C1", pos="0.3,1.7!", fontcolor="#5F6368"]; label_node2 [label="C2", pos="-1.6,-0.5!", fontcolor="#5F6368"]; label_node3 [label="C3", pos="-1.1,-2.5!", fontcolor="#5F6368"]; label_node4 [label="C4", pos="1.1,-2.5!", fontcolor="#5F6368"]; label_node5 [label="C5", pos="1.6,-0.5!", fontcolor="#5F6368"]; label_node6 [label="C6", pos="0.3,1.7!", fontcolor="#5F6368"]; }

Caption: Molecular structure of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Analysis and Interpretation

The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region, corresponding to the two aromatic protons and the methoxy group protons, respectively.

-

Causality of Chemical Shifts :

-

H-3 and H-6 : The benzene ring has two remaining protons at the C-3 and C-6 positions.

-

The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly deshields protons ortho and para to it.

-

The methoxy group (-OCH₃) is an electron-donating group, which shields ortho and para protons.

-

The halogens (Cl and I) are deactivating yet ortho, para-directing, with their inductive withdrawal generally outweighing resonance donation.

-

H-3 : This proton is ortho to the strongly withdrawing nitro group and meta to the chlorine atom. This environment will cause a significant downfield shift.

-

H-6 : This proton is ortho to the electron-donating methoxy group and meta to the iodine atom. This proton will be shifted upfield relative to H-3.

-

-OCH₃ : The protons of the methoxy group are attached to an oxygen atom and will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

-

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.1 | Singlet (s) | 1H | H-3 | Ortho to electron-withdrawing NO₂ group. |

| ~ 7.2 | Singlet (s) | 1H | H-6 | Ortho to electron-donating OCH₃ group. |

| ~ 4.0 | Singlet (s) | 3H | -OCH₃ | Methoxy group protons. |

¹³C NMR Spectroscopy: Analysis and Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the lack of symmetry, seven distinct signals are expected: six for the aromatic carbons and one for the methoxy carbon.

-

Causality of Chemical Shifts :

-

Substituent Effects : The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.

-

C-NO₂ (C-4) : The carbon attached to the nitro group will be significantly deshielded and appear downfield.[1]

-

C-Cl (C-1) & C-I (C-2) : Carbons bonded to halogens show varied effects. The C-Cl signal is typically found around 130-135 ppm.[2] The C-I bond, due to the "heavy atom effect," will cause the C-2 signal to appear significantly upfield compared to what would be expected based on electronegativity alone.

-

C-OCH₃ (C-5) : The carbon attached to the electron-donating methoxy group will be strongly shielded and appear upfield.

-

C-H Carbons (C-3, C-6) : Their shifts will be influenced by the neighboring substituents. C-3, being adjacent to the nitro-bearing carbon, will be more deshielded than C-6.

-

Methoxy Carbon : The carbon of the -OCH₃ group will appear in the typical aliphatic ether region, around 55-60 ppm.

-

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 | C-5 | Attached to strongly electron-donating -OCH₃ group. |

| ~ 148 | C-4 | Attached to electron-withdrawing -NO₂ group.[1] |

| ~ 135 | C-1 | Attached to Chlorine.[2] |

| ~ 128 | C-6 | Influenced by adjacent -OCH₃ and -Cl. |

| ~ 125 | C-3 | Influenced by adjacent -NO₂ and -I. |

| ~ 95 | C-2 | Attached to Iodine (heavy atom shielding effect). |

| ~ 57 | -OCH₃ | Methoxy carbon. |

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

-

Key Vibrational Modes :

-

N-O Stretch (Nitro Group) : The -NO₂ group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch.

-

C-O Stretch (Methoxy Group) : A strong C-O stretching band is expected for the aryl-alkyl ether linkage.

-

Aromatic C=C and C-H Stretches : The benzene ring will show C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.

-

C-Cl and C-I Stretches : These vibrations occur in the fingerprint region and can be difficult to assign definitively, but are expected at lower wavenumbers.

-

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2950 - 2850 | Medium | C-H Stretch | -OCH₃ |

| ~ 1590, 1475 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1530 | Strong | Asymmetric N-O Stretch | Nitro (-NO₂) |

| ~ 1350 | Strong | Symmetric N-O Stretch | Nitro (-NO₂) |

| ~ 1250 | Strong | Asymmetric C-O-C Stretch | Aryl-alkyl ether |

| ~ 1020 | Medium | Symmetric C-O-C Stretch | Aryl-alkyl ether |

| ~ 750 | Strong | C-Cl Stretch | Aryl Halide |

| ~ 650 | Medium | C-I Stretch | Aryl Halide |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

-

Background Scan : Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (e.g., CO₂, H₂O) and instrument-related absorptions.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure : Use the pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Collection : Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The software automatically performs a background subtraction. The resulting spectrum displays transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

-

Molecular Ion and Fragmentation :

-

Molecular Ion (M⁺) : The molecular ion peak is expected at m/z 313. The presence of chlorine will result in a characteristic M+2 peak (at m/z 315) with an intensity of about one-third that of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation Pathways : Electron ionization (EI) is a high-energy technique that will cause significant fragmentation. Key fragmentations are expected to be:

-

Loss of a nitro group (-NO₂), m/z 46.

-

Loss of a methoxy radical (·OCH₃), m/z 31.

-

Loss of a chlorine radical (·Cl), m/z 35/37.

-

Loss of an iodine radical (·I), m/z 127.

-

-

Sources

The Crystalline Architecture of Substituted Nitroaromatics: A Technical Guide to the Structure of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene, a representative of a class of highly substituted nitroaromatic compounds with significant potential in medicinal chemistry and materials science. In the absence of a published crystal structure for this specific molecule, this document leverages established principles of crystal engineering, synthetic organic chemistry, and X-ray crystallography of closely related analogues to provide a predictive and methodological framework. We will explore the nuanced interplay of intermolecular forces—halogen bonds, hydrogen bonds, and π-π stacking—that dictate the solid-state architecture of these molecules, offering insights into how these structural features can be rationally designed and exploited.

Introduction: The Significance of Crystal Structure in Drug Discovery and Materials Science

The three-dimensional arrangement of molecules in a crystalline solid is a critical determinant of a substance's physicochemical properties, including solubility, dissolution rate, bioavailability, and stability. For drug development professionals, controlling the crystalline form (polymorphism) of an active pharmaceutical ingredient (API) is paramount to ensuring consistent efficacy and safety. In materials science, the precise organization of molecules in a crystal lattice underpins properties such as optical and electronic behavior.

Substituted nitrobenzenes are a versatile class of compounds with applications ranging from synthetic intermediates to pharmacologically active agents. The specific substitution pattern of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene, featuring a combination of electron-withdrawing and -donating groups, as well as multiple halogen atoms, suggests a rich and complex landscape of intermolecular interactions that will govern its crystal packing. This guide will serve as a predictive roadmap for researchers seeking to understand and control the solid-state properties of this and related molecules.

Synthetic Strategy: A Proposed Pathway to 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene

A plausible synthetic route to the title compound can be designed based on established electrophilic aromatic substitution and diazotization-iodination reactions. The following proposed synthesis leverages commercially available starting materials and well-documented procedures.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene.

Detailed Experimental Protocol (Hypothetical)

-

Acetylation of 2-Chloro-4-methoxyaniline: To a solution of 2-chloro-4-methoxyaniline in pyridine, add acetic anhydride dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Pour the mixture into ice water and collect the precipitate by filtration to yield N-(2-chloro-4-methoxyphenyl)acetamide.

-

Iodination: Dissolve the acetanilide from the previous step in glacial acetic acid. Add iodine monochloride (ICl) portion-wise and stir at room temperature for 24 hours. The product, N-(2-chloro-5-iodo-4-methoxyphenyl)acetamide, is precipitated by pouring the reaction mixture into water.

-

Nitration: Add the iodinated acetanilide to a mixture of concentrated sulfuric acid and nitric acid at 0 °C. Carefully monitor the temperature while stirring for 4-6 hours. The reaction is quenched by pouring it onto crushed ice, and the nitrated product is collected.

-

Deacetylation: Reflux the nitrated acetanilide in a mixture of sulfuric acid and water to hydrolyze the amide, yielding 1-Chloro-2-iodo-5-methoxy-4-nitroaniline.

-

Deamination: Dissolve the resulting aniline in a mixture of ethanol and sulfuric acid. Cool to 0 °C and add a solution of sodium nitrite dropwise. After the addition is complete, the reaction is gently warmed to effect the deamination and yield the final product, 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure. For small organic molecules like substituted nitrobenzenes, several techniques can be employed.

Recommended Crystallization Methods

| Method | Description | Advantages | Disadvantages |

| Slow Evaporation | A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly. | Simple to set up and widely applicable. | Can sometimes lead to the formation of many small crystals or an oil. |

| Solvent Layering (Vapor Diffusion) | A solution of the compound in a relatively non-volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization. | Excellent for growing high-quality crystals from small amounts of material. | Requires careful selection of the solvent/anti-solvent pair. |

| Thermal Control (Slow Cooling) | A saturated solution is prepared at an elevated temperature and then cooled slowly. | Can produce large, well-formed crystals. | Requires precise temperature control. |

Step-by-Step Crystallization Protocol

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to find a solvent in which the compound is moderately soluble.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent. Gentle heating may be necessary to dissolve the compound completely.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallization vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth:

-

For Slow Evaporation: Cover the vial with a piece of parafilm with a few pinholes and leave it in a vibration-free location.

-

For Vapor Diffusion: Place the vial containing the solution inside a larger jar containing a small amount of a suitable anti-solvent (a solvent in which the compound is insoluble). Seal the jar.

-

-

Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.

X-ray Crystallography: Elucidating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.

The X-ray Crystallography Workflow

Caption: A simplified workflow for single-crystal X-ray structure determination.

Key Steps in Structure Determination

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a beam of X-rays, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns.

Predicted Crystal Structure and Intermolecular Interactions of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene

Based on the crystal structures of related halogenated and methoxy-substituted nitrobenzenes, we can predict the key intermolecular interactions that will likely govern the crystal packing of the title compound.

The Role of Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. In the crystal structure of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene, we can anticipate the formation of halogen bonds involving the chlorine and iodine atoms with the oxygen atoms of the nitro group of neighboring molecules. The iodine atom, being more polarizable, is expected to form stronger halogen bonds than the chlorine atom.

The Importance of C-H···O Hydrogen Bonds

The presence of the nitro group and the methoxy group provides ample opportunities for the formation of weak C-H···O hydrogen bonds. The aromatic C-H donors can interact with the oxygen atoms of the nitro and methoxy groups, contributing significantly to the stability of the crystal lattice.

The Contribution of π-π Stacking Interactions

The electron-deficient nitro-substituted benzene ring is likely to participate in π-π stacking interactions with adjacent rings. These interactions, driven by electrostatic and dispersion forces, are a common feature in the crystal packing of aromatic compounds and play a crucial role in stabilizing the overall structure.

A Predictive Model for Crystal Packing

We hypothesize that the crystal packing of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene will be a complex interplay of these interactions. A layered structure is plausible, with molecules within a layer held together by a network of halogen bonds and C-H···O hydrogen bonds. The layers would then be stacked through π-π interactions.

The Role of Computational Crystal Structure Prediction

In the absence of experimental data, computational methods for crystal structure prediction (CSP) can provide valuable insights into the likely polymorphic forms of a compound.[1] These methods use force fields or quantum mechanical calculations to predict the most stable crystal packing arrangements based on the molecule's structure.[1] For a molecule like 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene, CSP could be employed to generate a set of plausible crystal structures, which could then be used to guide crystallization experiments.

Conclusion

While the definitive crystal structure of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene awaits experimental determination, this technical guide provides a robust framework for its synthesis, crystallization, and structural analysis. By understanding the fundamental principles of crystal engineering and applying them to this and related systems, researchers can gain greater control over the solid-state properties of these important compounds, thereby accelerating their development in both pharmaceutical and materials science applications.

References

- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(4), 1335-1358.

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

- Simpson, J., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(4), 137-143.

- Lessinger, L. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(4), 438-449.

-

University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

-

Wikipedia. (2023). Crystal structure prediction. Retrieved from [Link]

- Qin, C., et al. (2023). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv preprint arXiv:2308.07621.

-

Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]

-

Sciencemadness.org. (2020). Synthesis of 1-chloro-4-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of nitrobenzene and its derivatives. Retrieved from [Link]

Sources

Reactivity and stability of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene

An In-depth Technical Guide to the Reactivity and Stability of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene, a highly functionalized aromatic compound with significant potential as a versatile building block in modern organic synthesis. The document delves into the molecule's structural attributes, stability profile, and nuanced reactivity, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the knowledge required for its effective application.

Introduction: A Multifaceted Synthetic Intermediate

1-Chloro-2-iodo-5-methoxy-4-nitrobenzene (CAS No. 1508278-48-5) is a polysubstituted benzene derivative featuring a unique arrangement of functional groups that offer orthogonal reactivity.[1] The presence of two distinct halogen atoms (iodine and chlorine), an electron-donating methoxy group, and a powerful electron-withdrawing nitro group makes this compound an ideal substrate for sequential, site-selective modifications. This guide will explore the electronic and steric factors governing its chemical behavior, providing a framework for its strategic deployment in the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.

Molecular Structure and Physicochemical Properties

The reactivity of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene is a direct consequence of the interplay between its substituents. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). The methoxy group, an ortho, para-director, provides electron density to the ring. Crucially, the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds underpins its utility in selective cross-coupling chemistry. The C-I bond is significantly weaker and more polarizable, making it the preferred site for oxidative addition in palladium catalysis.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 1508278-48-5[1] |

| Molecular Formula | C₇H₅ClINO₃ |

| Molecular Weight | 313.48 g/mol [1] |

| Appearance | Typically a solid at room temperature |

Stability, Storage, and Safe Handling

Like many halogenated nitroaromatics, 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene is generally stable under standard laboratory conditions.[2] However, to ensure its integrity, certain precautions are necessary.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, which could lead to decomposition or unwanted reactions.[2][3]

-

Handling Precautions: Due to its potential for irritation, appropriate personal protective equipment (PPE) is mandatory.[4][5]

-

First Aid Measures: In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[4][5]

Reactivity and Synthetic Applications

The synthetic value of this molecule lies in the predictable, stepwise manipulation of its functional groups. The reactivity hierarchy allows for selective functionalization, primarily at the C-I bond, followed by reactions involving the C-Cl bond or the nitro group.

Palladium-Catalyzed Cross-Coupling Reactions: The C-I Bond as the Primary Reactive Site

The carbon-iodine bond is the most labile site for cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-chlorine bond. This differential reactivity is the cornerstone of its use in sequential synthesis.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[6] For 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene, this reaction proceeds selectively at the C-I position.

The catalytic cycle involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Sources

The Alchemist's Toolkit: A Guide to Key Starting Materials for Heterocyclic Compound Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquity and Importance of Heterocyclic Scaffolds

Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery. Their diverse structures and rich chemical reactivity have made them indispensable scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into cyclic frameworks imparts unique physicochemical properties that are crucial for biological activity. For the discerning researcher and drug development professional, a deep understanding of the foundational starting materials and the synthetic strategies to elaborate them into complex heterocyclic systems is paramount. This guide provides an in-depth exploration of the most versatile and powerful starting materials, offering not just a "what" but a "why" and "how" for their application in the synthesis of medicinally relevant heterocycles.

The Power of Dicarbonyl Compounds: A Gateway to a Multitude of Heterocycles

Among the most versatile building blocks in the synthetic chemist's arsenal are dicarbonyl compounds. The relative positioning of the two carbonyl groups dictates their reactivity and the types of heterocyclic rings they can form. We will explore the chemistry of 1,3-, 1,4-, and 1,5-dicarbonyl compounds, highlighting their transformation into a diverse range of heterocyclic systems.

1,3-Dicarbonyl Compounds: Building Blocks for Six-Membered Heterocycles and More

1,3-Dicarbonyl compounds, such as β-ketoesters and β-diketones, are characterized by an acidic central methylene group, which can be readily deprotonated to form a nucleophilic enolate. This reactivity is the cornerstone of their utility in synthesizing a variety of heterocycles, including pyrimidines, quinolines, and benzodiazepines.[1][2]

The pyrimidine nucleus is a fundamental component of nucleic acids and is found in numerous therapeutic agents. The Biginelli reaction , a one-pot multicomponent reaction, provides an efficient route to 3,4-dihydropyrimidin-2(1H)-ones from a β-ketoester, an aldehyde, and urea.[1] This acid-catalyzed condensation is a powerful tool for generating molecular diversity for drug discovery programs.[3]

The Pinner synthesis offers another versatile route to pyrimidines through the condensation of 1,3-dicarbonyl compounds with amidines.[4] This method allows for the synthesis of a wide range of substituted pyrimidines, which are key components in many antibacterial and anticancer drugs.[5]

Protocol: Biginelli Reaction for the Synthesis of a Dihydropyrimidinone [4]

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (10 mmol), ethyl acetoacetate (15 mmol), and urea (10 mmol) in 5 mL of 95% ethanol.

-

Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., 0.2 mL of concentrated HCl or Yb(OTf)₃).[1][6] The choice of catalyst can influence reaction time and yield. Lewis acids are often favored for their efficiency and potential for recovery and reuse.[6]

-

Reaction Execution: Heat the mixture to reflux for 1.5 to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Cool the reaction mixture to 0°C to induce precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone.

The quinoline scaffold is present in a wide range of antimalarial, antibacterial, and anticancer drugs. The Combes quinoline synthesis involves the acid-catalyzed reaction of anilines with 1,3-diketones.[7] The reaction proceeds through an enamine intermediate, which undergoes cyclization and dehydration to form the quinoline ring. The choice of a strong acid catalyst, such as concentrated sulfuric acid, is crucial for promoting the cyclization step.[7]

The Conrad-Limpach synthesis provides a route to 4-hydroxyquinolines from the condensation of anilines with β-ketoesters.[8][9] The regiochemical outcome of this reaction is temperature-dependent, with lower temperatures favoring the formation of 4-quinolones and higher temperatures leading to 2-quinolones.[10]

Logical Relationship: 1,3-Dicarbonyls to Six-Membered Heterocycles

Caption: Versatility of 1,3-dicarbonyl compounds in synthesizing key heterocycles.

1,5-Benzodiazepines are a class of compounds with a wide range of biological activities, including anxiolytic and anticonvulsant properties. A common synthetic route involves the condensation of o-phenylenediamines with 1,3-diketones or β-ketoesters.[11][12] This reaction is typically catalyzed by acids such as p-toluenesulfonic acid or Lewis acids.[11]

1,4-Dicarbonyl Compounds: The Foundation of the Paal-Knorr Synthesis

1,4-Dicarbonyl compounds are the quintessential starting materials for the synthesis of five-membered heterocycles containing one heteroatom through the celebrated Paal-Knorr synthesis .[13][14][15] This powerful reaction allows for the preparation of furans, pyrroles, and thiophenes.

The acid-catalyzed cyclization and dehydration of 1,4-diketones leads to the formation of furans.[13] A variety of protic acids (e.g., sulfuric acid, p-toluenesulfonic acid) and Lewis acids can be employed as catalysts.[13] The choice of solvent can also be critical, with non-aqueous conditions often favored to drive the dehydration step.

Protocol: Paal-Knorr Furan Synthesis [16]

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the 1,4-dicarbonyl compound (e.g., hexane-2,5-dione, 10 mmol) in a non-polar solvent like toluene (50 mL).

-

Catalysis: Add a catalytic amount of an acid, such as p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol). The acid protonates one of the carbonyl groups, facilitating the subsequent intramolecular nucleophilic attack.

-

Reaction Execution: Heat the mixture to reflux. The azeotropic removal of water drives the reaction to completion. Monitor the reaction by TLC.

-

Work-up and Purification: After cooling, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude furan, which can be further purified by distillation or chromatography.

The reaction of 1,4-dicarbonyl compounds with ammonia or primary amines yields pyrroles.[9][17] This variation of the Paal-Knorr synthesis is highly versatile, accommodating a wide range of amines.[9] The reaction is often carried out in a protic solvent, and the choice of solvent can depend on the nature of the amine used.[9] For less reactive aromatic amines, harsher conditions or the use of a catalyst may be necessary.[17]

Experimental Workflow: Paal-Knorr Pyrrole Synthesis

Caption: A streamlined workflow for the Paal-Knorr synthesis of pyrroles.

Thiophenes, which are important in both medicinal and materials chemistry, can be synthesized from 1,4-dicarbonyl compounds by treatment with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent.[7] This reaction involves the replacement of the carbonyl oxygens with sulfur, followed by cyclization.

1,5-Dicarbonyl Compounds: Precursors to Pyridines

The condensation of 1,5-dicarbonyl compounds with ammonia or a source of ammonia, followed by oxidation, is a classical method for the synthesis of pyridines. The initial cyclization and dehydration lead to a dihydropyridine intermediate, which is then aromatized to the corresponding pyridine.

α-Haloketones: Electrophilic Partners in Heterocycle Formation

α-Haloketones are another class of exceptionally useful starting materials for heterocyclic synthesis.[18][19] Their bifunctional nature, possessing both a nucleophilic enolizable position and an electrophilic carbon bearing a halogen, allows for a variety of cyclization strategies.

Synthesis of Furans: The Feist-Benary Synthesis

The Feist-Benary synthesis is a classic method for the preparation of substituted furans from the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[7][20][21][22] The base, typically a mild one like pyridine or triethylamine to avoid hydrolysis of ester groups, deprotonates the β-dicarbonyl compound to form an enolate.[10] This enolate then acts as a nucleophile, attacking the α-carbon of the halo ketone in an SN2 reaction. The subsequent intramolecular cyclization and dehydration yield the furan ring.

Protocol: Feist-Benary Furan Synthesis [10]

-

Reaction Setup: In a round-bottom flask, dissolve the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq) in a suitable solvent such as ethanol.

-

Base Addition: Add a mild base, for instance, pyridine (1.1 eq). The choice of a non-nucleophilic base is critical to prevent side reactions.

-

Addition of α-Haloketone: Slowly add the α-halo ketone (e.g., chloroacetone, 1.0 eq) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent like diethyl ether and washed sequentially with water, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried, concentrated, and the crude product is purified by distillation or column chromatography.

Synthesis of Thiophenes: The Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes.[6][23] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[5][6] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[5][24] The use of green chemistry approaches, such as microwave-assisted synthesis or the use of eco-friendly solvents, has been explored to improve the sustainability of this reaction.[6][16]

Mechanism: Gewald Aminothiophene Synthesis

Caption: Key steps in the Gewald synthesis of 2-aminothiophenes.

Application in Drug Discovery and Development: The Power of Diversity

The synthetic methods described in this guide are not merely academic exercises; they are powerful tools for the discovery and development of new medicines. The ability to rapidly and efficiently synthesize diverse libraries of heterocyclic compounds is crucial for high-throughput screening campaigns aimed at identifying new drug leads.[25][26] Multicomponent reactions like the Biginelli and Hantzsch syntheses are particularly well-suited for this purpose, as they allow for the generation of a large number of compounds from a relatively small set of starting materials in a single step.[3][25]

By systematically varying the substituents on the starting dicarbonyl compounds and α-haloketones, medicinal chemists can explore the structure-activity relationships (SAR) of a particular heterocyclic scaffold, ultimately leading to the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.[27]

Conclusion

Dicarbonyl compounds and α-haloketones are undeniably central to the synthesis of a vast and diverse array of heterocyclic compounds. The named reactions discussed herein—Paal-Knorr, Hantzsch, Feist-Benary, Gewald, Biginelli, and others—represent a powerful and versatile toolkit for the modern synthetic chemist. A thorough understanding of the underlying mechanisms and the factors that govern their outcomes is essential for the rational design and efficient synthesis of novel heterocyclic entities with potential applications in medicine and beyond. As the demand for new and more effective drugs continues to grow, the importance of these fundamental building blocks and the elegant chemistry they enable will only continue to increase.

References

-

Dömling, A. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085-2093. [Link]

-

Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]

-

Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research, 33(12), 879-888. [Link]

-

Mercer University. (2014). Biginelli Dihydropyrimidine Synthesis. [Link]

-

da Silva, G. V. J., et al. (2022). Dicarbonyl compounds in the synthesis of heterocycles under green conditions. Ukrainian Journal of Chemistry, 88(1), 3-25. [Link]

-

Romesberg, F. E., et al. (2019). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 24(18), 3345. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

Wikipedia. Conrad–Limpach synthesis. [Link]

-

Wikipedia. Hantzsch pyridine synthesis. [Link]

-

Semantic Scholar. Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives. [Link]

-

MDPI. Synthetic Access to Aromatic α-Haloketones. [Link]

-

Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Synthetic Communications, 48(20), 2575-2591. [Link]

-

Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]

-

Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]

-

Knorr, L. (1884). Synthese von Furfuran-, Pyrrol- und Thiophenderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642. [Link]

-

Reddy, K. V., et al. (2011). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 1-6. [Link]

-

Wikipedia. Combes quinoline synthesis. [Link]

-

SciSpace. (2009). Recent advances in Hantzsch 1,4-dihydropyridines. [Link]

-

De Kimpe, N., & Verhé, R. (1988). The chemistry of α-haloketones, α-haloaldehydes and α-haloimines. In The Chemistry of Functional Groups, Supplement D: The chemistry of halides, pseudo-halides and azides (pp. 1-179). John Wiley & Sons, Ltd. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Taylor & Francis Online. α-halo ketones – Knowledge and References. [Link]

-

Torres, H. (2025). Clobazam (antiepileptic, anxiolytic) synthesis. ResearchGate. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609-9619. [Link]

-

Dalal Institute. Phase Transfer Catalysis. [Link]

-

OUCI. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]

-

ResearchGate. ChemInform Abstract: Fluorocontaining 1,3-Dicarbonyl Compounds in the Synthesis of Pyrimidine Derivatives. [Link]

-

International Journal of Scientific Research in Science and Technology. CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. [Link]

-

Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

- Google Patents.

-

Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 453-463. [Link]

-

Yadav, J. S., Reddy, B. V. S., & Reddy, P. S. R. (2003). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 5(1), 60-62. [Link]

-

ResearchGate. A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. [Link]

-

Martin, E. J., & Spellmeyer, D. C. (1999). Beyond Mere Diversity: Tailoring Combinatorial Libraries for Drug Discovery. Journal of Medicinal Chemistry, 42(15), 2731-2744. [Link]

-

ResearchGate. Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts. [Link]

-

SciSpace. Hantzsch pyridine synthesis. [Link]

-

Lam, K. S., et al. (2018). Combinatorial Chemistry in Drug Discovery. Methods in molecular biology (Clifton, N.J.), 1888, 1-17. [Link]

-

Química Organica.org. Benzodiazepine synthesis. [Link]

-

Wikipedia. Feist–Benary synthesis. [Link]

-

ResearchGate. (PDF) Combinatorial Chemistry and High-throughput Screening. [Link]

-

MDPI. Virtual Combinatorial Chemistry and Pharmacological Screening: A Short Guide to Drug Design. [Link]

-

ResearchGate. Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. [Link]

-

Química Organica.org. Feist-Benary synthesis of furan. [Link]

Sources

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]